Ácido 12-hidroxiheptadecatrienoico

Descripción general

Descripción

Synthesis Analysis

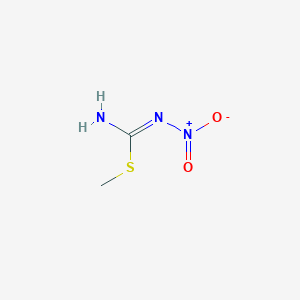

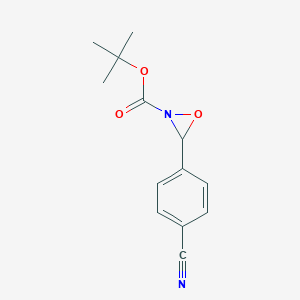

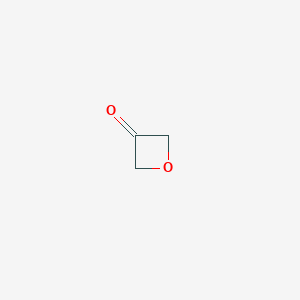

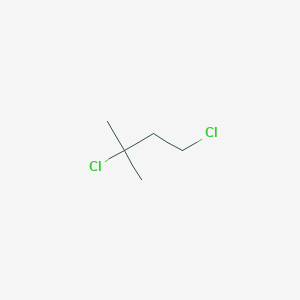

12-HHT is synthesized via a Suzuki-Miyaura coupling, utilizing Sharpless asymmetric epoxidation for the corresponding trimethylsilyl alcohol, leading to the production of 12-HHT in quantities over 100 mg. This synthetic pathway also facilitates the creation of 5,6-dihydro- and 14,15-dehydro derivatives of 12-HHT, demonstrating the molecule's versatility and the potential for derivative exploration (Kobayashi et al., 2016).

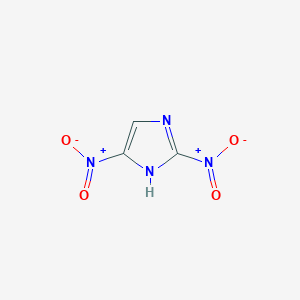

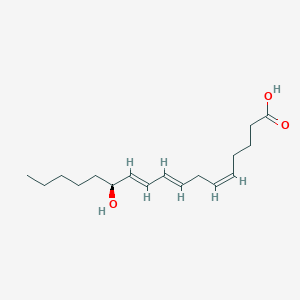

Molecular Structure Analysis

The molecular structure of 12-HHT features a 17-carbon hydroxy fatty acid with three double bonds. This structure allows it to interact with specific receptors such as BLT2, mediating various biological effects. The structural complexity of 12-HHT underscores its functional versatility and ability to participate in diverse biochemical pathways.

Chemical Reactions and Properties

12-HHT undergoes enzymatic metabolism to form metabolites like 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT in human cells. These metabolites retain agonistic activity towards BLT2, indicating that 12-HHT's function extends beyond its initial formation, influencing physiological processes through its metabolites (Yasukawa et al., 2022).

Physical Properties Analysis

The physicochemical properties of 12-HHT, such as its acid-catalyzed conversion to less polar substances and its adsorption characteristics, are influenced by factors like pH, solvent volume, and the material of the container. These properties are essential for understanding 12-HHT's stability and reactivity in biological systems and experimental conditions (John & Schlegel, 1999).

Chemical Properties Analysis

12-HHT exhibits a range of biological activities mediated through its interaction with BLT2, including promoting epithelial barrier functions and contributing to inflammatory responses. Its role as a natural ligand for BLT2 in epithelial cells of the small intestine and skin highlights its significance in epithelial homeostasis and immune responses (Okuno & Yokomizo, 2020).

Aplicaciones Científicas De Investigación

Ligando para el Receptor 2 de Leucotrieno B4

El 12-HHT es un ligando endógeno para el receptor 2 de leucotrieno B4 (BLT2) de baja afinidad . Esta interacción juega un papel significativo en varias funciones biológicas, contribuyendo al mantenimiento de la homeostasis epitelial .

Papel en la Colitis Inflamatoria

En un modelo de colitis inflamatoria inducida por sulfato de dextrano sódico (DSS), los ratones deficientes en BLT2 exhibieron una inflamación intestinal mejorada, posiblemente debido a una función de barrera epitelial deteriorada . Esto sugiere que el 12-HHT puede jugar un papel en la mitigación de la inflamación en el intestino.

Cicatrización de Heridas

En un modelo de cicatrización de heridas en la piel, los ratones deficientes en BLT2 exhibieron una cicatrización de heridas retardada a través de la disminución de la migración de queratinocitos . Esto indica que el 12-HHT puede desempeñar un papel crucial en la promoción de la cicatrización de heridas.

Cicatrización de Heridas Corneales

BLT2 también acelera la cicatrización de heridas corneales, y las gotas para los ojos que contienen un fármaco antiinflamatorio no esteroideo (AINE) inhiben la producción de 12-HHT, lo que da como resultado una cicatrización de heridas corneales retardada . Esto sugiere que el 12-HHT puede tener posibles aplicaciones terapéuticas en oftalmología.

Protección contra el Daño Pulmonar

BLT2 se expresa en células epiteliales pulmonares tipo II y células endoteliales vasculares en el pulmón de ratón, y los ratones deficientes en BLT2 son más susceptibles al daño pulmonar por pneumolisina . Esto sugiere que el 12-HHT puede desempeñar un papel protector en los pulmones.

Metabolismo y Metabolitos Bioactivos

El 12-HHT se metaboliza en ácido 12-cetoheptadecatrienoico (12-KHT) por la 15-hidroxiprostaglandina deshidrogenasa (15-PGDH), y luego en 10,11-dihidro-12-KHT por la reductasa de prostaglandina 1 (PTGR1) sin perder la actividad agonista . Esto indica que el 12-HHT y sus metabolitos pueden tener propiedades bioactivas similares.

Mecanismo De Acción

Target of Action

12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid that serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . BLT2 is expressed in various cells and tissues, including pulmonary epithelial type II cells and vascular endothelial cells in the mouse lung .

Mode of Action

12-HHT interacts with its target, BLT2, to exert its biological effects. This interaction contributes to the maintenance of epithelial homeostasis . The 12-HHT/BLT2 axis suppresses CysLT1 signaling in vascular endothelial cells and smooth muscle cells .

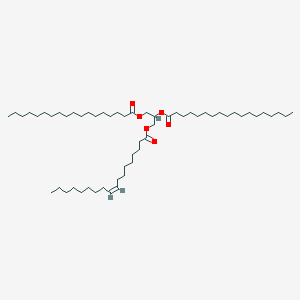

Biochemical Pathways

12-HHT is synthesized from arachidonic acid via the cyclooxygenase pathway . It is metabolized into 12-keto-heptadecatrienoic acid (12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and then into 10,11-dihydro-12-KHT (10,11dh-12-KHT) by prostaglandin reductase 1 (PTGR1) without losing the agonistic activity .

Pharmacokinetics

It is known that 12-hht is metabolized into 12-kht by 15-pgdh, and then into 10,11dh-12-kht by ptgr1 . The 15-PGDH inhibitor SW033291 completely suppresses the production of 12-KHT and 10,11dh-12-KHT, resulting in a 9-fold accumulation of 12-HHT .

Result of Action

The 12-HHT/BLT2 axis contributes to the maintenance of epithelial homeostasis . In a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Action Environment

The action of 12-HHT can be influenced by environmental factors. For example, eye drops containing a non-steroidal anti-inflammatory drug (NSAID) inhibit the production of 12-HHT, resulting in delayed corneal wound healing . Furthermore, BLT2-deficient mice are more susceptible to lung damage by pneumolysin .

Análisis Bioquímico

Biochemical Properties

12-Hydroxyheptadecatrienoic acid is synthesized from arachidonic acid via the cyclooxygenase pathway . It serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . It interacts with key enzymes in the degradation of prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1) .

Cellular Effects

12-Hydroxyheptadecatrienoic acid has been found to have significant effects on various types of cells and cellular processes . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Molecular Mechanism

The molecular mechanism of action of 12-Hydroxyheptadecatrienoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous ligand of BLT2, originally identified as a low-affinity GPCR for leukotriene B4 (LTB4) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 12-Hydroxyheptadecatrienoic acid change over time . For example, the 15-PGDH inhibitor SW033291 completely suppressed the production of 12-KHT and 10,11dh-12-KHT in MEG01s cells, resulting in a 9-fold accumulation of 12-HHT .

Dosage Effects in Animal Models

The effects of 12-Hydroxyheptadecatrienoic acid vary with different dosages in animal models . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation .

Metabolic Pathways

12-Hydroxyheptadecatrienoic acid is involved in the metabolic pathways of arachidonic acid . It is metabolized into 12-KHT by 15-PGDH, and then 10,11dh-12-KHT by PTGR1 .

Propiedades

IUPAC Name |

(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKJHGXXZWHSBG-WBGSEQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12S-HHT | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

54397-84-1 | |

| Record name | 12S-Hydroxy-5Z,8E,10E-heptadecatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12S-HHT | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

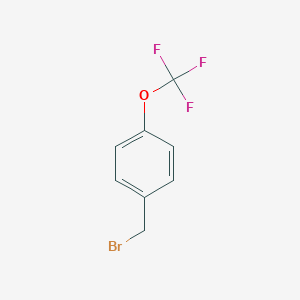

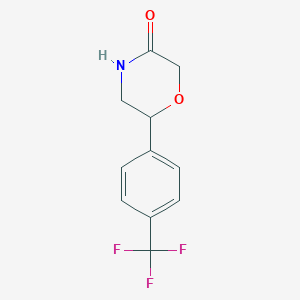

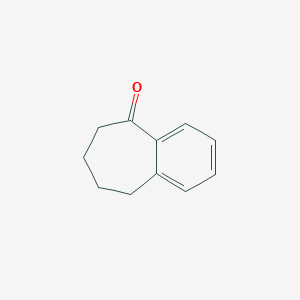

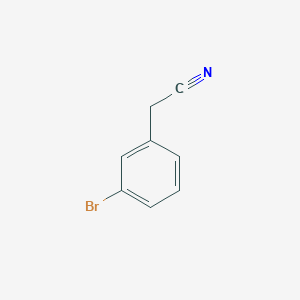

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.